Relative Reactivity of Benzylic vs. Aryl Grignard Reagents in Electrophilic Addition
Benzylic Grignard reagents (e.g., benzylmagnesium chloride) are substantially more reactive toward electrophiles than aryl Grignard reagents including m-tolylmagnesium chloride. This class-level reactivity gradient means substitution of an aryl Grignard with a benzylic Grignard will alter reaction rate, side-product profile, and overall yield [1]. Benzylmagnesium chloride undergoes methylation by iodomethane with a reported yield of 49%, establishing a baseline for benzylic Grignard electrophilic reactivity [1]. Aryl Grignard reagents, by comparison, exhibit lower intrinsic nucleophilicity toward alkyl halide electrophiles due to reduced electron density at the carbanionic center [2]. No direct head-to-head data comparing m-tolylmagnesium chloride to benzylmagnesium chloride in identical electrophilic systems was identified.
| Evidence Dimension | Electrophilic reactivity (methylation by iodomethane) |
|---|---|
| Target Compound Data | Aryl Grignard class: Lower reactivity; no quantitative yield data for m-tolylmagnesium chloride |
| Comparator Or Baseline | Benzylmagnesium chloride: 49% yield |
| Quantified Difference | Benzylic > Aryl reactivity (class-level gradient, not compound-specific quantification) |
| Conditions | Iodomethane electrophile; solvent not specified in abstract |
Why This Matters
Procurement of m-tolylmagnesium chloride rather than benzylmagnesium chloride is essential when a less reactive aryl nucleophile is required for selective addition without over-reaction or side-product formation.
- [1] Science of Synthesis. (2025). Benzylic Grignard reagents: Reactivity comparison. Thieme Chemistry. View Source
- [2] Grignard Reagents: New Developments. (1999). H.G. Richey, Jr. (Ed.). John Wiley & Sons. View Source
